molecular formula C16H22N4O B2450025 N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide CAS No. 2411314-52-6

N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide

Cat. No.: B2450025
CAS No.: 2411314-52-6
M. Wt: 286.379
InChI Key: OSAPGFSBWOXVLV-UHFFFAOYSA-N
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Description

N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine, which is achieved by reacting piperazine with ethyl bromide under basic conditions.

    Pyridine Ring Functionalization: The next step involves the functionalization of the pyridine ring. This is typically done by reacting 3-bromopyridine with the 4-ethylpiperazine derivative in the presence of a palladium catalyst to form the desired pyridine-piperazine intermediate.

    But-2-ynamide Formation: The final step involves the coupling of the pyridine-piperazine intermediate with but-2-ynoic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to accommodate higher volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies, including molecular docking and binding assays, are often conducted to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[[6-(4-Piperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide
  • N-[[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide

Uniqueness

N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-3-5-16(21)18-13-14-6-7-15(17-12-14)20-10-8-19(4-2)9-11-20/h6-7,12H,4,8-11,13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPGFSBWOXVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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